2-Chloro-4-pyridyl isopropyl ketone

Descripción general

Descripción

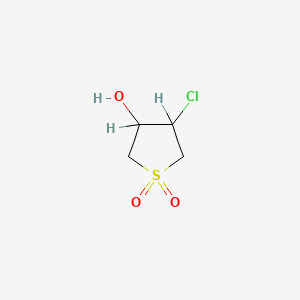

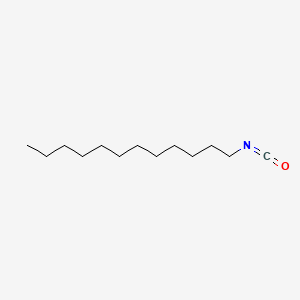

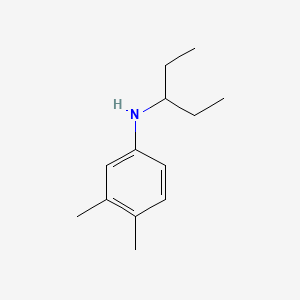

“2-Chloro-4-pyridyl isopropyl ketone” is a chemical compound that belongs to the family of pyridine-based ketones . Its molecular formula is C9H10ClNO and it has a molecular weight of 183.63 g/mol .

Synthesis Analysis

The synthesis of 2-pyridyl ketones, such as “2-Chloro-4-pyridyl isopropyl ketone”, can be achieved through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-pyridyl isopropyl ketone” can be represented by the IUPAC name 1-(2-chloropyridin-4-yl)-2-methylpropan-1-one . The InChIKey for this compound is WGVKTECOAYHELX-UHFFFAOYSA-N .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of “2-Chloro-4-pyridyl isopropyl ketone”.

Physical And Chemical Properties Analysis

“2-Chloro-4-pyridyl isopropyl ketone” is not classified as a hazardous compound . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Aplicaciones Científicas De Investigación

Horticulture Research

Specific Scientific Field

This research falls under the field of Horticulture, specifically focusing on the phenylpropanoid pathway in grapes.

Summary of the Application

CPPU, a synthetic cytokinin, was applied to 6mm diameter fruitlets of ‘Sable Seedless’ grapes. The study aimed to understand the effects of CPPU and gibberellic acid (GA) on the phenylpropanoid pathway and ripening processes in grapes .

Methods of Application

The CPPU was applied to the grape fruitlets, and the berries were sampled 51 and 70 days following the application .

Results or Outcomes

The application of CPPU increased berry size and delayed sugar accumulation and acid degradation. It also reduced berry color and the levels of anthocyanins by more than 50%. The treatment had minor effects on flavonols content but increased the levels of monomeric avan-3-ols by more than two-fold .

Parthenocarpy in Pyrus pyrifolia

Specific Scientific Field

This research is in the field of Botany, specifically focusing on induced parthenocarpy and fruit quality in Pyrus pyrifolia ‘Cuiguan’ pear.

Summary of the Application

The study evaluated the effects of gibberellins (GA 4+7) and CPPU on the induction and quality of parthenocarpic fruit in Pyrus pyrifolia Nakai ‘Cuiguan’ pear .

Methods of Application

The GA 4+7 and CPPU were applied exogenously to the pear .

Results or Outcomes

The application of GA 4+7 induced normally shaped fruit with superior quality and normal size, whereas CPPU treatments resulted in abnormally shaped fruit with a larger size and an extraordinarily expanded calyx tube .

Direcciones Futuras

The Suzuki–Miyaura (SM) cross-coupling reaction, which could potentially be used in the synthesis of “2-Chloro-4-pyridyl isopropyl ketone”, has been the subject of extensive research . This suggests that future research could focus on optimizing this reaction for the synthesis of “2-Chloro-4-pyridyl isopropyl ketone” and similar compounds.

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-11-8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKTECOAYHELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-pyridyl isopropyl ketone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)

![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)